2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Overview
Description
2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a methyl group and a phenyl ring bearing a tetramethyl-1,3,2-dioxaborolan-2-yl group
Mechanism of Action
Target of Action
The primary target of the compound “2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine” is currently unknown. This compound is a boric acid ester intermediate with benzene rings , which suggests it may interact with a variety of biological targets
Mode of Action
It’s known that boric acid esters like this compound can be used as reagents to borylate arenes . This suggests that the compound might interact with its targets through a borylation mechanism, leading to changes in the targets’ structure and function.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The borylation of arenes is a key step in many synthetic transformations in organic chemistry , suggesting that this compound could potentially influence a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential role in borylation reactions , it could potentially alter the structure and function of its targets, leading to various cellular effects. More research is needed to elucidate these effects.
Biochemical Analysis
Biochemical Properties
2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine plays a significant role in biochemical reactions, particularly in the context of boron chemistry. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reagent for borylation reactions, which are essential in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds between the boron atom in the compound and nucleophilic sites on the biomolecules, facilitating various biochemical transformations.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the boron atom to active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can modulate gene expression by binding to DNA or histone proteins, thereby altering chromatin structure and accessibility to transcriptional machinery.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to gradual changes in its biochemical activity, potentially due to slow hydrolysis or oxidation processes. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis in certain cell types. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . The compound can be metabolized through pathways involving boron-containing intermediates, which are subsequently excreted or further transformed into other bioactive molecules. These metabolic interactions highlight the compound’s role in modulating cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution is influenced by factors such as lipophilicity and affinity for binding proteins, which determine its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and histone proteins, or to the mitochondria, where it can influence metabolic processes. The precise localization within the cell determines the specific biochemical pathways and cellular functions that the compound can modulate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine typically involves a multi-step process:
Formation of the Boronic Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced to the phenyl ring through a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction between an aryl halide and bis(pinacolato)diboron.
Substitution Reaction: The resulting boronic ester is then subjected to a nucleophilic substitution reaction with 2-methylpyrrolidine. This step often requires the use of a base such as potassium carbonate and a suitable solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols using reagents like hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced under mild conditions to yield the corresponding borane.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as THF or toluene.
Major Products
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine is used as an intermediate in the synthesis of complex organic molecules. Its boronic ester group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
The compound’s boronic ester functionality allows it to act as a precursor for the synthesis of biologically active molecules. Boronic esters are known to inhibit proteases and other enzymes, making them useful in the development of enzyme inhibitors and potential therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-boron bonds makes it a key component in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
Pinacolborane: Another boronic ester used in hydroboration reactions.
Bis(pinacolato)diboron: A widely used reagent in borylation reactions.
Uniqueness
2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine is unique due to its combination of a pyrrolidine ring and a boronic ester group. This structure provides both steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions makes it a versatile compound in organic synthesis.
Properties
IUPAC Name |
2-methyl-1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2/c1-14-8-7-11-20(14)13-15-9-6-10-16(12-15)19-21-17(2,3)18(4,5)22-19/h6,9-10,12,14H,7-8,11,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGVXWIAMMZCBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCC3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123492 | |
Record name | Pyrrolidine, 2-methyl-1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901123492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486485-46-4 | |
Record name | Pyrrolidine, 2-methyl-1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1486485-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 2-methyl-1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901123492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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